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Compound of Interest

3-Nitro-1-(4-octylphenyl)propan-1-
Compound Name:
one

Cat. No.: B562172

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic
context for the chemical compound identified by CAS number 899822-97-0. The compound,
chemically named 3-Nitro-1-(4-octylphenyl)propan-1-one, is a known intermediate in the
synthesis of impurities related to Fingolimod, a significant immunomodulating drug.[1] While
comprehensive experimental spectroscopic data for this specific compound is not readily
available in public databases, this guide compiles the available information, including predicted
data and a description of its synthesis, to support research and development activities.

Chemical Structure and Properties
e CAS Number: 899822-97-0

e Chemical Name: 3-Nitro-1-(4-octylphenyl)propan-1-one
e Molecular Formula: C17H25NOs
e Molecular Weight: 291.39 g/mol

Spectroscopic Data

Detailed experimental spectroscopic data (*H NMR, IR, and Mass Spectrometry) for 3-Nitro-1-
(4-octylphenyl)propan-1-one is not publicly available. However, a predicted 13C NMR
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spectrum has been reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy
13C NMR (Predicted)
The following table summarizes the predicted chemical shifts for the carbon atoms in 3-Nitro-1-

(4-octylphenyl)propan-1-one. This data can serve as a reference for the analysis of
experimentally obtained spectra.

Atom Number Predicted Chemical Shift (ppm)
1 197.5
2 40.5
3 71.5
4 134.5
509 129.0
6,8 128.5
7 145.0
1 36.0
2' 31.9
3' 29.5
4 294
5' 29.3
6' 29.2
7 22.7
8' 14.1

Predicted data should be used as a guide and confirmed with experimental results.
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Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

As of the latest information, experimental IR and MS data for CAS 899822-97-0 have not been
published in publicly accessible literature. Researchers requiring this data may need to perform
their own analyses or contact commercial suppliers who may have this information as part of
their quality control documentation.

Experimental Protocols

The acquisition of spectroscopic data for 3-Nitro-1-(4-octylphenyl)propan-1-one would follow
standard laboratory procedures.

NMR Spectroscopy (General Protocol)

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable
deuterated solvent (e.g., CDCls, DMSO-ds).

 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to
achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A larger number of scans will be required compared to *H NMR.

o Data Processing: Process the raw data (Fourier transformation, phase correction, and
baseline correction) to obtain the final spectra.

Mass Spectrometry (General Protocol)

o Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer
via a suitable ionization source (e.g., electrospray ionization - ESI, or electron ionization -
El).

e Analysis: Acquire the mass spectrum in a positive or negative ion mode, depending on the
compound's properties.
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o Data Interpretation: Analyze the resulting spectrum to determine the molecular weight and
fragmentation pattern of the compound.

Synthesis of 3-Nitro-1-(4-octylphenyl)propan-1-one

This compound is an intermediate in the synthesis of Fingolimod impurities.[1] The synthesis
involves a two-step process starting from 1-octylbenzene.

Experimental Workflow

The synthesis proceeds via Friedel-Crafts acylation followed by a substitution reaction.

eeeeee

Friedel-Crafts Acylation 1-(4-Octylpheny)ethan-1-one

3-Nitro-1-(4-octylphenyl)propan-1-one
(CAS 899822-97-0)

Click to download full resolution via product page

Caption: Synthetic pathway to 3-Nitro-1-(4-octylphenyl)propan-1-one.
Logical Relationship of Synthetic Steps

The synthesis follows a logical progression of functional group transformations.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b562172?utm_src=pdf-body
https://www.derpharmachemica.com/pharma-chemica/synthesis-and-characterisation-of-fingolimod-impurities-a-drug-for-multiple-sclerosis.pdf
https://www.benchchem.com/product/b562172?utm_src=pdf-body-img
https://www.benchchem.com/product/b562172?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b562172?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Aromatic Electrophilic Substitution Formation of an Acylium lon
(Activation of benzene ring by octyl group) (Acetyl chloride and Lewis acid)

~,

Electrophilic Attack
(Acylation of the activated ring)

:

Formation of an Enolate/Enol

i

Reaction with an Electrophilic
Formaldehyde Equivalent

:

Introduction of the Chloropropyl Sidechain

'

Nucleophilic Displacement of Chloride
by Nitrite Anion

Click to download full resolution via product page
Caption: Key chemical principles in the synthesis of the target compound.

This guide provides the currently available technical information on CAS 899822-97-0.
Researchers are encouraged to perform their own analytical characterization to obtain detailed
experimental spectroscopic data. The provided synthetic context and predicted data serve as a
valuable resource for those working with this compound in the field of drug development and
organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Spectroscopic Data and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b562172#cas-899822-97-0-spectroscopic-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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